3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of an azetidine ring, a cyclobutyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol typically involves the reaction of azetidine with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the azetidine and cyclobutyl groups contribute to the overall binding affinity and specificity. The pathways involved in its action depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol
- 3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol
- 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-ol
Uniqueness
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2 |
InChI Key |
XYCNCSKLHBEVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2(CNC2)O |
Origin of Product |
United States |
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